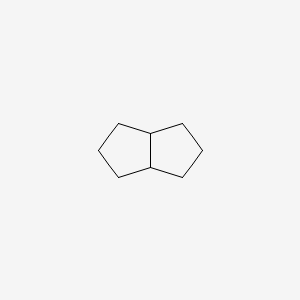

Pentalene, octahydro-

Description

Historical Context of Pentalene (B1231599) and Octahydropentalene Investigations

The investigation of pentalene and its saturated counterpart, octahydropentalene, has a rich history rooted in the fundamental principles of aromaticity and ring strain. Pentalene itself, with the formula C8H6, is a highly reactive and antiaromatic compound due to its 8 π-electron system. wikipedia.org This inherent instability led to its dimerization even at low temperatures, making its isolation and characterization a significant challenge. wikipedia.org The first successful synthesis of a stable derivative, 1,3,5-tri-tert-butylpentalene, was not achieved until 1973. wikipedia.org The pursuit of pentalene chemistry was further advanced by the synthesis of the dilithium (B8592608) pentalenide salt in 1962, which, by gaining two electrons, becomes a stable, planar 10π-electron aromatic system. wikipedia.org

The exploration of the saturated bicyclo[3.3.0]octane framework, or octahydropentalene, began in the mid-20th century as part of systematic investigations into strained, bridged ring systems. Early synthetic work focused on understanding the thermodynamic stability and stereochemical possibilities of these structures. A significant breakthrough in accessing this bicyclic core was the development of the Weiss-Cook reaction, which provided an efficient method for constructing bicyclic diketones. The study of octahydropentalene and its derivatives has also been driven by their presence in numerous natural products, providing a strong incentive for the development of synthetic methodologies. nih.govresearchgate.net

Significance of the Bicyclo[3.3.0]octane Core in Organic Chemistry

The bicyclo[3.3.0]octane core, also referred to as the diquinane framework, is a prominent structural motif found in a wide array of natural products, including terpenoids and alkaloids. nih.govresearchgate.net These natural compounds often exhibit intriguing molecular architectures and significant biological activities, which has drawn considerable attention from the synthetic chemistry community. nih.govresearchgate.net

The rigid and well-defined three-dimensional structure of the bicyclo[3.3.0]octane system makes it an excellent scaffold for the design and synthesis of new molecules with specific stereochemical control. Its constrained framework limits conformational flexibility, which can be advantageous in directing the stereochemical outcome of reactions. This has made it a valuable model system for studying molecular reactivity and developing novel synthetic methods.

Furthermore, the bicyclo[3.3.0]octane core is a key building block in the total synthesis of complex natural products. nih.govresearchgate.netrsc.org The development of elegant strategies for constructing this diquinane ring system has been a major focus of research over the past few decades. nih.govresearchgate.net The synthesis of molecules containing the highly strained trans-fused bicyclo[3.3.0]octane ring system presents a particularly significant challenge due to its high strain energy. rsc.orgsustech.edu.cn

Table 1: Properties of Octahydropentalene Isomers

| Property | cis-Octahydropentalene | trans-Octahydropentalene |

| Molecular Formula | C8H14 | C8H14 |

| Molar Mass | 110.20 g/mol | 110.1968 g/mol nist.gov |

| CAS Number | 1755-05-1 | 5597-89-7 nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWATHAIVJLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075054, DTXSID601030989 | |

| Record name | Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-72-4, 1755-05-1, 5597-89-7 | |

| Record name | Octahydropentalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentalene, octahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Bicyclo(3.3.0)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentalene, octahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTAHYDROPENTALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3HD5WBY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Octahydropentalene and Its Derivatives

Direct Synthesis Routes to Octahydropentalene

Direct synthetic routes to the saturated octahydropentalene skeleton often involve the transformation of unsaturated precursors or the construction of the bicyclic system through cyclization reactions.

Dihydropentalene Pyrolysis and Subsequent Hydrogenation

The synthesis of octahydropentalene can be approached through a two-step process involving the thermal rearrangement (pyrolysis) of a suitable precursor to form an unsaturated pentalene (B1231599) system, such as dihydropentalene, followed by catalytic hydrogenation to saturate the carbon framework. Pyrolysis involves subjecting a molecule to high temperatures to induce bond cleavage and rearrangement, potentially forming the bicyclo[3.3.0]octadiene skeleton. This unsaturated intermediate is then subjected to hydrogenation to yield the final saturated octahydropentalene. While chemically viable, this specific sequence is less commonly detailed in contemporary literature compared to other methods.

Catalytic Hydrogenation of Pentalene Precursors

A more general and widely applicable method for synthesizing octahydropentalene is the catalytic hydrogenation of unsaturated pentalene precursors, such as pentalene, dihydropentalene, or bicyclo[3.3.0]octene. This reaction involves the addition of hydrogen (H₂) across the double bonds of the precursor in the presence of a metal catalyst. youtube.com This process is typically exothermic, and the stability of the starting alkene can influence the heat of hydrogenation. youtube.com

The mechanism involves the adsorption of hydrogen onto the surface of the metal catalyst, weakening the H-H bond. The alkene then coordinates to the metal surface and hydrogen atoms are added in a stepwise manner to the same face of the double bond. youtube.comyoutube.com This results in a syn-addition stereochemistry, where both hydrogen atoms are added to the same side of the original double bond. youtube.comyoutube.com Common catalysts for this transformation include palladium, platinum, and nickel, often supported on carbon (Pd/C). youtube.comyoutube.com The reaction effectively converts an unsaturated bicyclic system into the saturated octahydropentalene. researchgate.net

| Catalyst | Typical Support | Common Conditions | Key Characteristics |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | H₂ gas (1 atm to high pressure), Room temperature, Various solvents (e.g., Ethanol, Ethyl Acetate) | Highly effective, widely used, good for complete saturation. |

| Platinum (Pt) | Platinum(IV) oxide (PtO₂, Adams' catalyst) | H₂ gas, Room temperature, Acidic or neutral solvents | Very active catalyst, can be used under mild conditions. youtube.com |

| Nickel (Ni) | Raney Nickel (Ra-Ni) | H₂ gas, Elevated temperature and pressure | Cost-effective, often requires more forcing conditions. |

Cycloaddition Approaches to Bicyclic Octanes

Cycloaddition and transannular cyclization reactions provide powerful and convergent pathways to the bicyclo[3.3.0]octane core. These methods construct the fused five-membered rings in a single or a few steps, often with high stereocontrol.

One prominent strategy is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form a five-membered ring. mdpi.comclockss.org Intramolecular versions of this reaction are particularly effective for creating the bicyclo[3.3.0]octane skeleton. researchgate.net For instance, the reaction of trimethylenemethane (TMM) equivalents with olefins can be used to form the bicyclo[3.3.0]oct-1-en-3-one system, a precursor to octahydropentalene derivatives. mdpi.com

Alternative strategies include:

Transannular Cyclization : This approach involves the formation of a bond across a larger ring to form a bicyclic system. A notable example is the SmI₂-mediated ketone-olefin cyclization of cyclooctanone derivatives, which has been shown to be a powerful method for constructing the bicyclo[3.3.0]octane ring system. nih.gov

Titanium-Mediated Annulation : The coupling of alkynes with 1,3-diketone systems, mediated by titanium complexes, can produce highly oxygenated bicyclo[3.3.0]octane products as single isomers. nih.gov

Ring Expansion : Certain isopropylidenecyclobutanes can undergo a ring expansion reaction when treated with HBr in acetic acid to yield dimethylbicyclo[3.3.0]octane derivatives. researchgate.net

| Method | Key Reagents/Precursors | Reaction Type | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Trimethylenemethane (TMM) equivalent + Olefin | Cycloaddition | mdpi.com |

| Transannular Cyclization | Cyclooctanone derivative, Samarium(II) iodide (SmI₂) | Radical Cyclization | nih.gov |

| Titanium-Mediated Annulation | Alkyne + 1,3-Diketone, Titanium reagent | Annulation | nih.gov |

| Ring Expansion | 6-(1-methylethylidene)-bicyclo[3.2.0]heptane, HBr/HOAc | Rearrangement | researchgate.net |

Advanced Strategies for Octahydropentalene Derivative Synthesis

Modern synthetic chemistry offers sophisticated catalytic methods for the construction of complex molecular architectures, including functionalized octahydropentalene derivatives. Metathesis and annulation reactions are at the forefront of these advanced strategies.

Ring-Closing and Ring-Rearrangement Metathesis in Cyclopentanoid Formation

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has become a cornerstone of modern organic synthesis for the formation of carbocycles and heterocycles. organicreactions.org This reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs or Schrock catalysts) to form a new double bond by rearranging the alkylidene fragments of two olefin functional groups within the same molecule (an acyclic diene), releasing a small volatile olefin like ethene. beilstein-journals.orgyoutube.com

RCM is a key strategy for assembling the cyclopentane (B165970) rings of octahydropentalene derivatives. thieme-connect.com The synthesis typically starts with a suitably functionalized acyclic diene precursor, which upon exposure to a metathesis catalyst, undergoes intramolecular cyclization to form a cyclopentene ring. This can be used to form one of the rings of the bicyclo[3.3.0]octane system or to close the second ring onto a pre-existing five-membered ring. Ring-rearrangement metathesis (RRM) is another variant that can be employed to construct complex polycyclic systems. thieme-connect.com The versatility and functional group tolerance of modern metathesis catalysts make this a powerful approach for synthesizing complex pentalene derivatives. nih.govrsc.org

Cyclopentane Annulation and [2+2+2] Cycloaddition Reactions

Cyclopentane annulation refers to any synthetic strategy that constructs a five-membered ring onto an existing molecular framework. This is a versatile approach for building the bicyclo[3.3.0]octane skeleton, where a second cyclopentane ring is fused onto an initial cyclopentane precursor. thieme-connect.com Annulation can be achieved through various reaction cascades. For example, reports have described the direct cyclopentyl-annulation of bicyclo[3.3.0]oct-1-en-3-ones using bifunctional reagents to build angular triquinane systems, which contain the octahydropentalene core. mdpi.com Additionally, annulation strategies involving the reaction of alkynes with dicarbonyl systems have proven effective for creating densely functionalized carbocycles. nih.gov

The [2+2+2] cycloaddition is a powerful reaction that typically involves the coupling of three two-π-electron systems (like alkynes or alkenes) to form a six-membered ring. While less common for direct five-membered ring synthesis, its inclusion in strategies for synthesizing cyclopentanoids and octahydropentalene derivatives points towards its use in more complex, multi-step sequences. thieme-connect.com This could involve the formation of a bicyclic system that undergoes subsequent rearrangement or ring-contraction to afford the target pentalene framework. These cycloaddition reactions are part of a suite of advanced methods used to assemble diverse and complex cyclopentane-containing architectures. libretexts.orgslideshare.netnih.gov

Palladium-Catalyzed Cycloalkenylations for Fused Ring Systems

Palladium catalysis offers a powerful tool for the construction of the octahydropentalene skeleton through various cycloaddition and cyclization strategies. These methods often provide efficient routes to the bicyclo[3.3.0]octane core with good control over stereochemistry.

One prominent approach involves the palladium-catalyzed intramolecular [3+2] cycloaddition of alk-5-ynylidenecyclopropanes. This method allows for the rapid assembly of bicyclo[3.3.0]octene derivatives from readily available starting materials. nih.gov The reaction proceeds by heating the hex-5-ynylidenecyclopropane precursors with a catalytic amount of a palladium complex, leading to the formation of the fused five-membered carbocycles. nih.gov

Another strategy is the enantioselective palladium-catalyzed [3C + 2C] intramolecular cycloaddition of alkylidenecyclopropanes (ACPs) with alkenes. scispace.com This reaction provides a pathway to optically active bicyclo[3.3.0]octane products with high diastereoselectivity and enantiomeric ratios. scispace.com The choice of chiral phosphoramidite ligands is crucial for achieving high levels of enantioselectivity. scispace.com For instance, sterically demanding chiral phosphoramidites derived from Vapol have shown excellent results in these transformations. scispace.com

Furthermore, palladium-catalyzed cycloalkenylations of silyl enol ethers have been successfully employed in the synthesis of bicyclo[3.3.0]octanes. researchgate.net This methodology has also been extended to the preparation of benzo-fused bicyclo[3.3.0]octanes through the intramolecular coupling of silyl enol ethers with aromatic rings, catalyzed by palladium acetate. researchgate.net A novel palladium-catalyzed cyclization followed by a Baeyer-Villiger ring cleavage has also been reported for the synthesis of substituted cis-bicyclo[3.3.0]octanes. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Bicyclo[3.3.0]octane Synthesis

| Reaction Type | Starting Materials | Catalyst/Ligand | Product | Reference |

| [3+2] Intramolecular Cycloaddition | Hex-5-ynylidenecyclopropane derivatives | Palladium complex | Bicyclo[3.3.0]octenes | nih.gov |

| [3C + 2C] Intramolecular Cycloaddition | Alkylidenecyclopropanes and alkenes | Pd(0) / Vapol-derived phosphoramidite | Optically active bicyclo[3.3.0]octanes | scispace.com |

| Cycloalkenylation | Silyl enol ethers | Palladium acetate | Bicyclo[3.3.0]octanes | researchgate.net |

| Cyclization / Baeyer-Villiger Cleavage | endo-5-vinyl-2-norbornene | Palladium catalyst | Substituted cis-bicyclo[3.3.0]octanes | rsc.org |

Stereoselective Synthesis Methods for Octahydropentalene Scaffolds

The control of stereochemistry is a critical aspect in the synthesis of octahydropentalene scaffolds, as many biologically active natural products containing this core possess multiple stereocenters. Various stereoselective methods have been developed to address this challenge.

Enantioselective palladium-catalyzed intramolecular cycloadditions, as mentioned previously, represent a key strategy for establishing chirality in the bicyclo[3.3.0]octane framework. scispace.com The use of chiral ligands, such as phosphoramidites, allows for the synthesis of enantioenriched products with high levels of stereocontrol. scispace.com

Ring-rearrangement metathesis (RRM) has also emerged as a valuable tool for the stereoselective synthesis of cis-fused bicyclo[3.3.0]octene derivatives. beilstein-journals.org This approach often utilizes functionalized norbornene systems as starting materials, which undergo RRM in the presence of a ruthenium catalyst to yield the desired bicyclic core with high regioselectivity. beilstein-journals.org

Furthermore, the inherent conformational preferences of the octahydropentalene system can influence the stereochemical outcome of reactions. For instance, the cis-fused isomer is known to be more stable than the trans-fused counterpart. researchgate.net Understanding these conformational biases is crucial for designing stereoselective synthetic routes. Chiral dibenzo[a,e]pentalene-based conjugated nanohoops have been synthesized stereoselectively from enantiomerically pure diketone precursors, highlighting the use of chiral building blocks to control the stereochemistry of more complex pentalene-containing structures. nih.gov

Multi-Step Approaches for Functionalized Octahydropentalene Analogues

The synthesis of functionalized octahydropentalene analogues often requires multi-step sequences to introduce various substituents and control their stereochemistry. These approaches can involve a combination of cyclization reactions, functional group manipulations, and skeletal rearrangements.

One example of a multi-step approach is the synthesis of bicyclo[3.3.0]octane derivatives that serve as dipeptidyl peptidase 4 (DPP-4) inhibitors. nih.gov These syntheses typically involve the construction of the bicyclic core followed by the introduction of the necessary functional groups to achieve the desired biological activity. nih.gov

A novel skeletal rearrangement of a bicyclo[3.3.1]nonane framework to a highly functionalized bicyclo[3.3.0]octane system has been reported. acs.org This unusual transformation is induced by an intramolecular Michael addition and results in a unique and bioactive octahydropentalene derivative. acs.org This demonstrates how complex, functionalized scaffolds can be accessed through carefully designed multi-step reaction cascades. acs.org

The synthesis of natural products containing the bicyclo[3.3.0]octane core often showcases elegant multi-step strategies. For instance, the synthesis of molecules with the highly strained trans-fused bicyclo[3.3.0]octane ring system requires specialized and often lengthy synthetic routes. researchgate.netrsc.org These syntheses provide a wealth of information on the strategic application of various reactions to construct complex and functionalized octahydropentalene analogues. researchgate.netrsc.org

Table 2: Overview of Multi-Step Approaches to Functionalized Octahydropentalenes

| Target/Approach | Key Transformation(s) | Starting Material Type | Functionalization | Reference |

| DPP-4 Inhibitors | Construction of bicyclic core, functional group introduction | Various | Amine and other functional groups | nih.gov |

| Skeletal Rearrangement | Intramolecular Michael addition-induced rearrangement | Bicyclo[3.3.1]nonane-2,4,9-trione | Multiple keto and hydroxyl groups | acs.org |

| Natural Product Synthesis | Various, including cycloadditions and functional group interconversions | Varies depending on the target | Diverse, specific to the natural product | researchgate.netrsc.org |

Synthesis of Specific Octahydropentalene Derivatives

Octahydropentalen-1-amine Hydrochloride

2-Methyloctahydropentalene

The synthesis of 2-methyloctahydropentalene and its derivatives can be achieved through various methods. One such method is the ring expansion of isopropylidenecyclobutanes. arkat-usa.org For example, subjecting 6-(1-methylethylidene)bicyclo[3.2.0]heptanes to hydrobromic acid in acetic acid leads to a ring expansion, yielding 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. arkat-usa.org These halogenated derivatives can then be further functionalized or reduced to obtain the corresponding 2-methyloctahydropentalene. While PubChem lists 2-Methylbicyclo[3.3.0]octan-3-ol, a derivative of 2-methyloctahydropentalene, specific synthetic details for this compound were not found in the provided search results. nih.gov

Dicyclopropa(cd,gh)pentalene, Octahydro-

Detailed synthetic procedures for octahydrodicyclopropa[cd,gh]pentalene are not extensively described in the provided search results. The NIST Chemistry WebBook provides basic information for this compound, including its formula (C₈H₁₀) and CAS Registry Number (765-72-0), but does not detail its synthesis. The synthesis of related pentalene derivatives often involves multi-step sequences. For instance, the synthesis of dibenzo[a,e]pentalene derivatives has been achieved through various methods, including palladium-catalyzed homocoupling of haloenynes and rhodium-catalyzed stitching reactions. mdpi.comthieme-connect.com These advanced catalytic methods could potentially be adapted for the construction of the highly strained dicyclopropa[cd,gh]pentalene, octahydro- skeleton, likely involving the formation of the pentalene core followed by cyclopropanation reactions.

Octahydro-1(or 2)-(methoxymethyl)pentalene

The synthesis of octahydro-1(or 2)-(methoxymethyl)pentalene involves as a key step the formation of a methoxymethyl (MOM) ether from the corresponding alcohol precursor, octahydropentalenol. This protecting group strategy is a common practice in organic synthesis to mask the reactivity of a hydroxyl group while other chemical transformations are carried out on the molecule.

A plausible synthetic route commences with the preparation of octahydropentalenol. Following the synthesis of the alcohol, the hydroxyl group is then protected as a MOM ether. This is typically achieved by treating the alcohol with a reagent such as chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA). The base is necessary to neutralize the hydrochloric acid that is generated during the reaction.

The general reaction scheme for the methoxymethylation of an alcohol is as follows:

Starting Material: Octahydropentalen-1-ol or Octahydropentalen-2-ol

Reagent: Chloromethyl methyl ether (MOMCl)

Base: Diisopropylethylamine (DIPEA)

Solvent: A suitable aprotic solvent, such as dichloromethane (CH2Cl2)

The reaction mixture is typically stirred at room temperature until the starting alcohol is consumed, which can be monitored by techniques like thin-layer chromatography (TLC). The final product, Octahydro-1(or 2)-(methoxymethyl)pentalene, is then isolated and purified using standard laboratory procedures, such as extraction and column chromatography.

| Parameter | Description |

|---|---|

| Reactants | Octahydropentalenol, Chloromethyl methyl ether |

| Base | Diisopropylethylamine |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Type | Ether Formation (Williamson Ether Synthesis variant) |

2,5-Pentalenediol, Octahydro-

Octahydro-2,5-pentalenediol is a diol derivative of pentalene that has garnered interest as a monomer for the synthesis of specialty polymers. Its synthesis can be achieved through the reduction of a suitable diketone precursor.

A common approach involves the catalytic hydrogenation of a bicyclo[3.3.0]octane-2,5-dione. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Alternatively, chemical reduction using hydride reagents can be employed. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a frequently used reducing agent for this transformation. The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting diol.

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H₂/Pd/C | Ethanol | 25 | 12 | 85 |

| NaBH₄ | Methanol | 0 to 25 | 4 | >90 |

The purification of the crude octahydro-2,5-pentalenediol is often performed by recrystallization or column chromatography to obtain the desired isomer with high purity.

1-Pentalenol, Octahydro-3a,6a-Dimethyl-, 1-Acetate

The synthesis of this dimethylated and acetylated pentalene derivative requires a multi-step approach, starting with the construction of the dimethyl-substituted bicyclic core. A potential synthetic strategy could involve the cyclization of a suitably substituted acyclic precursor. For instance, a derivative of citral (3,7-dimethyl-2,6-octadienal), a readily available natural product, could serve as a starting point.

The synthesis could proceed through the following general steps:

Cyclization: An intramolecular cyclization of a modified citral derivative to form the bicyclo[3.3.0]octane skeleton with methyl groups at the desired positions.

Functional Group Manipulation: Conversion of the aldehyde or other functional groups present in the cyclized product to a hydroxyl group at the C1 position. This might involve reduction or other standard transformations.

Acetylation: The final step would be the acetylation of the hydroxyl group to form the acetate ester. This is typically accomplished by treating the alcohol with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

The reaction for the final acetylation step is as follows:

Starting Material: Octahydro-3a,6a-dimethyl-1-pentalenol

Reagent: Acetic anhydride ((CH₃CO)₂O) or Acetyl chloride (CH₃COCl)

Base: Pyridine or Triethylamine

Solvent: Dichloromethane or other suitable aprotic solvent

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Intramolecular Cyclization | Acid or Lewis Acid Catalyst |

| 2 | Reduction/Functional Group Interconversion | Hydride reducing agents (e.g., NaBH₄, LiAlH₄) |

| 3 | Acetylation | Acetic anhydride, Pyridine |

Octahydro-2,5a-Diazacyclopenta[c]pentalene

This compound is a heterocyclic analog of octahydropentalene, where two carbon atoms are replaced by nitrogen atoms, forming a fused diazapentalene system. The synthesis of such fused nitrogen heterocycles often involves the construction of one of the nitrogen-containing rings onto a pre-existing carbocyclic or heterocyclic framework.

A plausible synthetic strategy could involve a multi-component reaction or a stepwise approach starting from a cyclopentane derivative. For instance, a 1,3-dicarbonyl compound on a cyclopentane ring could be reacted with a hydrazine derivative to form a pyrazole or pyrazolidine ring. Subsequent functionalization and ring closure would then lead to the formation of the second fused nitrogen-containing ring.

General approaches to the synthesis of fused pyrazole systems include:

Condensation of a 1,3-dicarbonyl compound with hydrazine.

1,3-dipolar cycloaddition of a diazo compound with an alkene or alkyne.

The specific synthesis of Octahydro-2,5a-Diazacyclopenta[c]pentalene would require a carefully designed precursor that allows for the sequential formation of the two fused rings with the desired connectivity and stereochemistry.

Spiro[1,3,4-metheno-2H-cyclobuta[c,d]pentalene]-Based Derivatives

The synthesis of derivatives based on the complex, cage-like spiro[1,3,4-metheno-2H-cyclobuta[c,d]pentalene] structure involves the functionalization of this pre-formed polycyclic core. An example is the synthesis of spiro-oxazolidinone derivatives.

The synthesis of a series of 1,1a,3,3a,4,5,5,5a,5b,6-decachlorooctahydro-4'-substituted spiro[1,3,4-metheno-2H-cyclobuta[c,d]pentalene-2,2'-oxazolidin]-5'-ones has been reported. This synthesis likely starts from the corresponding decachlorinated cage ketone. The spiro-oxazolidinone ring can be constructed by reacting the ketone with an appropriate amino alcohol, followed by cyclization to form the oxazolidinone ring.

The general synthetic approach can be summarized as:

Starting Material: A ketone derivative of the 1,3,4-metheno-2H-cyclobuta[c,d]pentalene cage structure.

Ring Formation: Reaction with an amino alcohol to form an intermediate which then undergoes cyclization to yield the spiro-oxazolidinone.

This methodology allows for the introduction of various substituents on the oxazolidinone ring, leading to a library of derivatives with potentially diverse chemical and biological properties.

Octahydro-1H-cyclobuta[cd]pentalen-1-one Derivatives

The synthesis of the octahydro-1H-cyclobuta[cd]pentalen-1-one core can be achieved through an intramolecular double Michael addition reaction. rsc.org This elegant approach allows for the construction of the complex tricyclic framework in a highly efficient manner.

The synthesis starts with 1,3-cyclopentanedione derivatives that have a Michael acceptor in the side chain. The key steps are:

Umpolung of Reactivity: The 1,3-cyclopentanedione is converted into a 1,4-bis(silyloxy)cyclopentadiene through silylation. This transformation reverses the normal reactivity of the dione, making one of the carbon atoms nucleophilic.

First Michael Addition: The silyloxy-substituted carbon atom then attacks the Michael acceptor in the side chain, leading to the formation of a bicyclic intermediate.

Second Michael Addition (Cyclization): With an appropriate choice of the Michael acceptor, a second intramolecular cyclization occurs, where a nucleophile attacks the activated cyclopentenone moiety, forming the cyclobutane ring and completing the tricyclic cyclobuta[cd]pentalene skeleton. rsc.org

This methodology provides a powerful tool for the synthesis of various substituted octahydro-1H-cyclobuta[cd]pentalen-1-one derivatives. rsc.org

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Activation of 1,3-cyclopentanedione | Formation of 1,4-bis(silyloxy)cyclopentadiene |

| 2 | First Ring Formation | Intramolecular Michael addition to form a bicyclic system |

| 3 | Second Ring Formation (Cyclobutane) | Intramolecular Michael addition to form the tricyclic core |

Octahydro-1H-3,5,1-(epiethaneresearchgate.netresearchgate.netunt.edutriyl)cyclobuta[cd]pentalene-2-carboxylic acid

This compound is a highly complex, polycyclic cage-like molecule with a carboxylic acid functionality. The synthesis of such intricate structures, often referred to as "birdcage" hydrocarbons, presents a significant synthetic challenge and typically involves multi-step sequences with carefully planned ring-forming reactions.

Construction of the Cage Framework: This is the most challenging part of the synthesis and could be achieved through a series of cycloaddition reactions (e.g., Diels-Alder reactions) and intramolecular cyclizations to build the polycyclic skeleton.

Introduction of the Carboxylic Acid Group: The carboxylic acid functionality could be introduced at a late stage of the synthesis. For example, a precursor cage molecule with a suitable functional group (e.g., a ketone or an ester) could be converted to the carboxylic acid. A common sequence for this is the Wolff-Kishner reduction of a β-keto ester "cage" molecule to the corresponding carboxylic acid. unt.edu

The synthesis of such complex molecules requires a deep understanding of stereocontrolled reactions and the strategic use of protecting groups.

Halogenated Octahydropentalene Derivatives

The synthesis of halogenated derivatives of octahydropentalene, also known as bicyclo[3.3.0]octane, involves several strategic approaches, including ring expansion, transannular cyclization, and functional group transformation of pre-existing bicyclic systems. These methods provide access to bromo-, iodo-, chloro-, and fluoro-substituted octahydropentalenes, which are valuable intermediates in organic synthesis.

Brominated Octahydropentalene Derivatives

A significant method for the synthesis of brominated bicyclo[3.3.0]octanes involves the acid-catalyzed ring expansion of bicyclo[3.2.0]heptane precursors. arkat-usa.orgresearchgate.net Specifically, the reaction of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes with hydrobromic acid (HBr) in acetic acid (HOAc) leads to the formation of a mixture of 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. arkat-usa.orgresearchgate.net This transformation proceeds with high stereoselectivity and moderate regioselectivity. arkat-usa.orgresearchgate.net The reaction is sensitive to the polarity of the solvent; in less polar solvents like diethyl ether, the ring expansion is suppressed, and the reaction instead yields products from the simple addition of HBr across the double bond. arkat-usa.orgresearchgate.net

Another approach involves the direct bromination of functionalized octahydropentalene systems. For instance, the bromination of tetramethyl bicyclo[3.3.0]octane-3,7-dione-2,4,6,8-tetracarboxylate has been reported, demonstrating that the bicyclic core can be halogenated after its formation. researchgate.net

| Starting Material | Reagents & Conditions | Products | Yield |

|---|---|---|---|

| 6-(1-Methylethylidene)bicyclo[3.2.0]heptane | 33% HBr in HOAc, room temperature | 2-Bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-Bromo-2,2-dimethylbicyclo[3.3.0]octane | Near quantitative |

| 1-Methyl-6-(1-methylethylidene)bicyclo[3.2.0]heptane | 33% HBr in HOAc, room temperature | Corresponding brominated bicyclo[3.3.0]octanes | Data not specified |

Iodinated Octahydropentalene Derivatives

Iodinated bicyclo[3.3.0]octanes can be synthesized effectively through the iodine-induced transannular cyclization of 1,5-cyclooctadiene. acs.org This electrophilic addition reaction proceeds by attacking the double bonds within the eight-membered ring, leading to the formation of a bicyclic system. The reaction of 1,5-cyclooctadiene with iodine (I₂) results in the formation of a mixture of endo,exo- and endo,endo-2,6-diiodobicyclo[3.3.0]octane. acs.org The product distribution can be influenced by the reaction conditions and the specific iodine-containing reagent used. For example, using iodine monochloride (ICl) or iodine monobromide (IBr) can also facilitate this cyclization, yielding the corresponding chloro- or bromo-iodobicyclo[3.3.0]octanes. acs.org

| Reagent | Solvent | Product(s) | Yield |

|---|---|---|---|

| Iodine (I₂) | CH₂Cl₂/H₂O | endo,exo-2,6-Diiodobicyclo[3.3.0]octane and endo,endo-2,6-Diiodobicyclo[3.3.0]octane | 85% |

| Iodine Monochloride (ICl) | CH₂Cl₂ | endo-2-Chloro-exo-6-iodobicyclo[3.3.0]octane | 62% |

| Iodine Monobromide (IBr) | CH₂Cl₂ | endo-2-Bromo-exo-6-iodobicyclo[3.3.0]octane | 75% |

Chlorinated and Fluorinated Octahydropentalene Derivatives

The synthesis of chlorinated octahydropentalene derivatives has been explored through various methodologies. An efficient copper-catalyzed transannular ring-closing reaction of eight-membered rings has been developed to produce bicyclo[3.3.0]octenones, with mechanistic studies suggesting a pathway that may involve a chlorination event followed by a Kornblum reaction. acs.org While this method does not halogenate a saturated octahydropentalene, it constructs the bicyclic core with an incorporated halogen.

Regarding fluorinated derivatives, research has shown the viability of introducing fluorine onto the bicyclo[3.3.0]octane framework. researchgate.net Studies have been conducted on the fluorination of cis-bicyclo[3.3.0]octane-3,7-diones, indicating that ketone functional groups on the octahydropentalene skeleton can serve as handles for introducing fluorine atoms. researchgate.net General strategies for halogenating bicyclic compounds often employ reagents like N-chlorosuccinimide (NCS) for chlorination or specialized electrophilic fluorinating agents for fluorination, typically targeting activated positions such as enolates derived from ketones. ucl.ac.uk

Reaction Mechanisms and Chemical Reactivity of Octahydropentalenes

Fundamental Reaction Pathways

The reactivity of the octahydropentalene framework is influenced by its three-dimensional structure. The cis and trans isomers exhibit different stability, with the cis isomer being significantly more stable due to lower ring strain. This inherent stability impacts the conditions required for and the products of various chemical transformations.

Hydrogenation Processes and Saturation Pathways

Catalytic hydrogenation is a fundamental process for the saturation of unsaturated precursors to yield the octahydropentalene skeleton. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce carbon-carbon double bonds within a bicyclo[3.3.0]octane framework.

The mechanism of catalytic hydrogenation on a metal surface is a heterogeneous process. It begins with the adsorption of the unsaturated organic molecule and hydrogen gas onto the catalyst surface. The hydrogen molecules dissociate into hydrogen atoms, which are then added across the double bond of the alkene in a stepwise manner. This process generally occurs with syn stereochemistry, meaning that both hydrogen atoms add to the same face of the double bond. The stereochemical outcome is often dictated by the accessibility of the catalyst to the faces of the molecule, with the reaction favoring the less sterically hindered face. For instance, in substituted bicyclo[3.3.0]octene systems, the hydrogen atoms will preferentially add to the face of the double bond that is less obstructed by substituents.

| Reaction Type | Catalyst | Key Feature | Stereochemistry |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO2, etc. | Saturation of C=C bonds | Syn-addition |

Oxidation Reactions in Octahydropentalene Systems

The oxidation of the saturated octahydropentalene framework involves the activation of C-H bonds, which are generally unreactive. The development of methods for the selective oxidation of alkanes is a significant area of research in organic chemistry. These reactions can lead to the introduction of functional groups such as hydroxyl or carbonyl groups.

While specific examples of the direct oxidation of the parent octahydropentalene are not extensively documented in readily available literature, the principles of alkane oxidation can be applied. Such reactions often proceed via radical mechanisms or are catalyzed by transition metal complexes. For instance, palladium-catalyzed allylic C-H oxidation has been demonstrated on bicyclic systems, suggesting that with appropriate directing groups or catalysts, selective oxidation of the octahydropentalene core could be achieved. The regioselectivity and stereoselectivity of such reactions would be highly dependent on the specific reagents and the substitution pattern of the octahydropentalene derivative.

Electrophilic Substitution on the Octahydropentalene Framework

Electrophilic substitution on a saturated carbocyclic framework like octahydropentalene is not a typical reaction pathway, as the molecule lacks the electron-rich pi systems found in aromatic compounds that facilitate such reactions. Electrophilic attack on alkanes generally requires superacidic conditions to generate highly reactive electrophiles that can interact with C-H or C-C sigma bonds.

In the context of functionalized octahydropentalene derivatives, electrophilic reactions are more plausible. For example, enolates of bicyclo[3.3.0]octanones can react with electrophiles. Furthermore, the reaction of bicyclic systems with electrophiles can be influenced by the stereochemistry of the substrate. For instance, the base-catalyzed cleavage of a tricyclo[3.3.0.03,7]octan-1-ol derivative, which can be considered a form of electrophilic attack at a carbon atom, shows solvent-dependent stereochemistry. In solvents of low dielectric constant, the reaction proceeds with retention of configuration, while in more polar, protic solvents, inversion is favored.

Unique Reactivity Profiles of Strained Octahydropentalene Derivatives

The introduction of strain into the octahydropentalene framework, particularly in the trans-fused isomer, leads to unique reactivity profiles. The high strain energy of trans-bicyclo[3.3.0]octane makes its synthesis challenging and imparts it with a propensity to undergo reactions that relieve this strain.

Resistance to Dimerization at Elevated Temperatures

While specific studies on the resistance to dimerization of strained octahydropentalene derivatives at elevated temperatures are not widely reported, the thermal stability of strained molecules is a subject of significant interest. The tendency of molecules to dimerize or polymerize at high temperatures is often driven by the relief of strain or the formation of more stable conjugated systems. However, the specific structural features of a strained molecule can also impart a kinetic barrier to such reactions. The rigid framework of a polycyclic alkane might sterically hinder the approach of another molecule, thus preventing dimerization even if it is thermodynamically favorable. The balance between the driving force for strain relief and the kinetic barriers to reaction will determine the ultimate thermal stability of a particular strained octahydropentalene derivative.

Reactivity of Polycyclic Strained Ring Systems

The reactivity of polycyclic strained ring systems, including those containing the bicyclo[3.3.0]octane core, is a rich area of chemical research. The strain within these molecules can be harnessed to drive chemical transformations that would not occur in their acyclic or less-strained counterparts. For example, the strained C-C bonds in such systems can exhibit umpolung reactivity, acting as nucleophiles in reactions with electron-deficient species, a behavior contrary to their typical electrophilic character.

The construction of highly strained trans-fused bicyclo[3.3.0]octane skeletons is a notable achievement in synthetic organic chemistry, often requiring specialized methods that can overcome the significant energy barrier to their formation. Once formed, the high strain energy of these molecules makes them valuable intermediates for the synthesis of complex natural products, as the release of this strain can be a powerful driving force for subsequent chemical transformations.

| Derivative Type | Key Reactivity Feature | Driving Force |

|---|---|---|

| trans-fused Bicyclo[3.3.0]octane | High reactivity towards strain-releasing reactions | High ring strain energy |

| Functionalized Strained Systems | Potential for umpolung reactivity of C-C bonds | Strain-induced polarization of sigma bonds |

Radical Reactions and Ring Closure Dynamics

The formation of the bicyclo[3.3.0]octane skeleton, the core structure of octahydropentalene, can be achieved through radical cyclization reactions. These reactions typically involve the intramolecular cyclization of an alkenyl radical, where the regiochemical and stereochemical outcomes are governed by a complex interplay of kinetic and thermodynamic factors. The dynamics of ring closure are highly dependent on the structure of the radical precursor and the reaction conditions.

A common strategy involves the 5-exo-trig cyclization of a 6-alkenyl radical substituted appropriately to yield the fused five-membered ring system. The stability of the radical intermediates plays a crucial role in directing the reaction pathway. Radical stability generally follows the order of tertiary > secondary > primary, a trend similar to that of carbocations. youtube.com Furthermore, radical stability is enhanced by resonance, which can delocalize the unpaired electron over multiple atoms. youtube.com In the context of forming the octahydropentalene system, the transition state geometry for the ring closure determines the stereochemistry of the newly formed ring junction.

Research into alkenyl radical ring closures has established principles that guide the synthesis of cyclopentane (B165970) rings, which are fundamental to the octahydropentalene structure. dntb.gov.ua The regioselectivity of the cyclization is a key consideration, with the formation of a five-membered ring (5-exo cyclization) often being kinetically favored over the formation of a six-membered ring (6-endo cyclization), according to Baldwin's rules.

| Factor | Influence on Ring Closure Dynamics | Research Finding |

| Radical Position | Determines the initial site of reactivity and influences the feasibility of different cyclization pathways. | Tertiary radicals are the most stable, followed by secondary and then primary radicals, which can dictate the preferred precursor design. youtube.com |

| Substituent Effects | Steric and electronic effects of substituents on the alkenyl chain can alter the rate and stereoselectivity of the cyclization. | Electron-withdrawing or -donating groups can influence the transition state energy of the ring closure. |

| Transition State | The geometry of the transition state (e.g., chair-like vs. boat-like) dictates the stereochemical outcome at the ring fusion. | The preference for a specific transition state is a key factor in achieving stereocontrol during the synthesis of fused bicyclic systems. dntb.gov.ua |

| Regioselectivity | Governs whether a five-membered or six-membered ring is formed from an acyclic precursor. | 5-exo cyclizations are generally kinetically preferred for forming cyclopentane rings, which is essential for the bicyclo[3.3.0]octane framework. dntb.gov.ua |

Advanced Mechanistic Investigations

Transannular Electrophilic Cyclizations in Pentalene-Related Polycycles

Transannular electrophilic cyclization is a powerful method for constructing complex polycyclic systems from medium-sized or macrocyclic precursors. researchgate.net This strategy has been effectively employed in the synthesis of novel polycyclic pentalenes, where the inherent antiaromaticity of the pentalene (B1231599) core can be modulated by fusing additional aromatic rings. nih.gov

A notable example involves the synthesis of polycyclic pentalenes from in situ-generated tetrakisdehydro nih.govannulenes. nih.gov This process proceeds through successive transannular cyclizations, effectively building a complex, π-conjugated system around a central pentalene core. While pentalenes themselves are highly reactive due to their 8π electron antiaromatic nature, their stability can be enhanced by fusing them with benzene (B151609) rings. However, this fusion can compromise the antiaromaticity of the pentalene unit. Research has shown that by fusing four additional aromatic rings to the periphery of a dibenzo[a,e]pentalene system, the antiaromatic character can be restored and even enhanced. nih.gov These advanced structures exhibit unique properties, including absorptions in the visible-to-near-infrared (NIR) region. nih.gov

| Precursor Type | Reaction | Resulting Structure | Key Finding |

| Tetrakisdehydro nih.govannulenes | Successive transannular cyclizations | Polycyclic fused dibenzo[a,e]pentalenes | The antiaromaticity of the central pentalene core is restored and enhanced by the peripheral fused aromatic rings. nih.gov |

This synthetic approach provides a design principle for producing stable yet highly antiaromatic pentalenes, where the electronic properties can be tuned by altering the aromaticity of the peripherally fused rings. nih.gov

Ion/Molecule Reactions in Low-Temperature Plasma Environments

The gas-phase chemistry of ions derived from octahydropentalene and its derivatives can be investigated in low-temperature plasma environments, often simulated using mass spectrometry techniques like Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTMS). nih.gov Low-temperature plasmas contain high-energy electrons capable of breaking chemical bonds and generating a variety of reactive chemical species, including ions and radicals, while the heavier particles remain near room temperature. pppl.gov

Studies on the gas-phase behavior of molecules containing the bicyclo[3.3.0]octane framework provide insight into the intrinsic reactivity and stability of these systems. For instance, the chiral recognition of bicyclo[3.3.0]octane-2,6-diol has been achieved in the gas phase by studying the competitive unimolecular dissociation of zinc(II)-bound complexes using collision-induced dissociation (CID). nih.gov In such experiments, a precursor ion is mass-selected and subjected to collisions with an inert gas (e.g., argon), leading to fragmentation. The analysis of the resulting daughter ions reveals information about the structure and energetics of the parent ion complex. nih.gov

In one study, the tetrameric cluster ion [A2B2Zn(II)-H]+ (where B is bicyclo[3.3.0]octane-2,6-diol and A is a chiral reference) was found to dissociate into two specific trimeric ions. nih.gov Further investigation of related ions, such as [A2BZn(II)-H]+, yielded two distinct fragment ions. nih.gov The fragmentation patterns and their kinetics provide detailed information about the gas-phase interactions and thermochemistry of the bicyclo[3.3.0]octane core within a complex ionic structure.

| Precursor Ion | Dissociation Method | Observed Daughter Ions | Significance |

| [A2B2Zn(II)-H]+ | Collision-Induced Dissociation (CID) | Two distinct trimeric ions | Demonstrates competitive dissociation pathways in the gas phase. nih.gov |

| [A2BZn(II)-H]+ | Collision-Induced Dissociation (CID) | [ABZn(II)-H]+ and [A2Zn(II)-H]+ | Allows for the determination of the difference in Gibbs free energy between fragment ions. nih.gov |

| [AB2Zn(II)-H]+ | Collision-Induced Dissociation (CID) | [ABZn(II)-H]+ | Shows a single, stable dissociation channel under the experimental conditions. nih.gov |

These ion/molecule reaction studies are fundamental to understanding the intrinsic chemical properties of the octahydropentalene skeleton, free from solvent effects.

Structural Features and Conformational Analysis of Octahydropentalenes

Stereochemical Considerations in Octahydropentalene Systems

The manner in which the two cyclopentane (B165970) rings are fused gives rise to distinct isomers with differing stabilities and dynamic behaviors.

Octahydropentalene exists as two primary stereoisomers: cis-octahydropentalene and trans-octahydropentalene. biomedres.us In the cis isomer, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in the trans isomer, they are on opposite sides.

Unlike many acyclic systems where trans isomers are generally more stable due to reduced steric hindrance, in the bicyclo[3.3.0]octane system, the cis isomer is considerably more stable than the trans isomer. biomedres.usnist.gov The energy difference between the two is significant, with the cis form being more stable by approximately 6.4 to 8 kcal/mol. rsc.orgbiomedres.us This increased stability of the cis isomer is primarily attributed to the severe ring strain inherent in the trans-fused structure. rsc.orgbiomedres.us The geometry of the trans fusion contorts the five-membered rings, leading to high strain energy. rsc.orgrsc.org

| Isomer | Relative Stability | Energy Difference (kcal/mol) |

| cis-Octahydropentalene | More Stable | ~6.4 - 8.0 |

| trans-Octahydropentalene | Less Stable |

This table summarizes the relative stability of cis- and trans-octahydropentalene isomers.

The individual cyclopentane ring is known for its fluxional nature, rapidly interconverting between envelope and half-chair conformations in a process called pseudorotation. biomedres.us When two such rings are fused, their conformational freedom is affected.

Cis-octahydropentalene retains a notable degree of flexibility. biomedres.us Although the fusion point at the bridgehead carbons is rigid, the two five-membered rings are mobile and fluxional. biomedres.us The molecule can undergo complex conformational changes, interconverting between various forms, including 13 double envelope forms and 8 envelope half-chair forms. biomedres.us This partial mobility has a significant impact on the properties of natural products containing this structural motif. biomedres.us

In stark contrast, trans-octahydropentalene is a conformationally rigid molecule. biomedres.usbiomedres.us The fusion imposes severe restrictions on the ring system, preventing the kind of pseudorotation seen in the cis isomer. biomedres.us This rigidity contributes to the high strain and lower stability of the trans isomer.

Strain Energy and Molecular Rigidity

The strain energy of bicyclo[3.3.0]octane isomers has been determined through heat of combustion experiments and theoretical calculations. These studies provide quantitative insight into the energetic differences between the cis and trans forms. The experimentally derived standard gas-phase heats of formation (ΔfH°gas) highlight this disparity.

| Compound | ΔfH°gas (kcal/mol) at 25°C |

| cis-Bicyclo[3.3.0]octane | -22.3 ± 0.5 |

| trans-Bicyclo[3.3.0]octane | -15.9 ± 0.6 |

This table displays the standard gas-phase heats of formation for the isomers of bicyclo[3.3.0]octane, with data sourced from Chang et al., 1970. epa.gov

The difference in the heats of formation, 6.4 kcal/mol, is a direct measure of the greater strain energy in the trans isomer compared to the cis isomer. epa.gov Calculations have corroborated this, showing a significant energy difference between the two, reinforcing the concept that the trans-fused system is "highly strained". rsc.org

The fusion of the two five-membered rings creates a polycyclic system with constrained dynamics. As noted previously, the trans fusion results in a highly rigid molecular structure. biomedres.us This rigidity and the associated high strain energy make molecules containing a trans-fused bicyclo[3.3.0]octane core notoriously difficult to synthesize. rsc.orgrsc.org The structural constraints prevent the rings from adopting low-energy conformations that are accessible to a single cyclopentane ring.

Conversely, the cis fusion allows for greater molecular mobility. biomedres.us While not as flexible as an acyclic alkane, the cis-octahydropentalene skeleton is not entirely rigid, exhibiting fluxional behavior at both ends of the molecule. biomedres.usbiomedres.us This balance of stability and partial mobility makes the cis-bicyclo[3.3.0]octane unit a common feature in various natural products. biomedres.us

Theoretical Insights into Aromaticity and Electronic Structure

Aromaticity is a concept in chemistry used to describe a property of cyclic, planar structures with a ring of resonance bonds that gives them increased stability. researchgate.net This property is fundamentally linked to the electronic structure of a molecule, specifically the delocalization of π (pi) electrons within a cyclic system of p-orbitals. According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π electrons. researchgate.net

Octahydropentalene is a saturated bicyclic alkane. Its carbon atoms are sp³-hybridized and form only single (sigma) bonds. The molecule is not planar and lacks a continuous, cyclic system of p-orbitals and the associated π electrons. Therefore, octahydropentalene does not meet any of the criteria for aromaticity and is a non-aromatic compound. Its electronic structure is characterized by localized sigma bonds, typical of any saturated hydrocarbon. Theoretical studies on related systems focus on concepts like ring strain and conformational energies rather than aromaticity, which is not a relevant property for this saturated molecule. rsc.org

Influence of Octahydro-Saturation on Pentalene's Antiaromatic Character

Pentalene (B1231599) is a polycyclic hydrocarbon composed of two fused five-membered rings, containing a system of eight π-electrons. According to Hückel's rule, cyclic, planar molecules with 4n π-electrons are considered antiaromatic, a state characterized by significant electronic destabilization and high reactivity. Pentalene, with its eight π-electrons (where n=2), fits this definition perfectly and is a well-documented example of an antiaromatic compound. This antiaromatic character is the primary reason for its instability, causing it to dimerize readily even at temperatures as low as -100 °C.

The process of converting pentalene to octahydropentalene involves the complete saturation of the carbon skeleton through hydrogenation. This saturation fundamentally alters the electronic structure of the molecule. The key changes and their influence are detailed in the table below.

| Feature | Pentalene | Octahydropentalene | Influence of Saturation |

| Hybridization | sp² | sp³ | Alters bond angles and geometry. |

| π-Electron Count | 8 | 0 | Eliminates the cyclic, conjugated π-system. |

| Aromaticity | Antiaromatic | Non-aromatic | Removes the source of electronic destabilization. |

| Stability | Highly unstable, reactive | Stable, behaves as a typical cycloalkane | Results in a significant increase in chemical stability. |

The transition from sp² to sp³ hybridization across the molecule breaks the continuous loop of p-orbitals that is necessary for the delocalization of π-electrons. As a result, octahydropentalene lacks the 4n π-electron system required for antiaromaticity. It is, therefore, a non-aromatic, saturated bicyclic alkane. This saturation relieves the electronic strain of antiaromaticity, yielding a much more stable compound. The instability inherent in pentalene is completely removed, and octahydropentalene exhibits the typical chemical properties of other saturated hydrocarbons.

Delocalization and Electronic Properties in Octahydropentalene Derivatives

As a saturated aliphatic compound, the octahydropentalene (bicyclo[3.3.0]octane) core does not possess any inherent π-electron delocalization. Its structure consists solely of single covalent bonds, meaning there is no conjugated system to support delocalized electrons. However, the rigid and well-defined three-dimensional structure of the octahydropentalene skeleton plays a critical role in governing the electronic properties and any potential delocalization within its derivatives.

The influence of the octahydropentalene core is primarily conformational and steric. The fused-ring system limits the conformational freedom of the molecule, forcing substituents into specific and predictable spatial orientations. This rigid template is of significant interest in chemical design atlantis-press.com. The shape of bicyclic compounds and the ability to control the spatial orientation of various substituents are crucial in determining their chemical and biological properties ucl.ac.uk.

Key influences of the octahydropentalene core on its derivatives include:

Stereoelectronic Control : The fixed geometry of the bicyclic frame can align the orbitals of substituents in specific ways, potentially influencing reactivity and stability. For example, the stereoselectivity of reactions on bicyclo[3.3.0]octene derivatives has been shown to be controlled by the torsional effects and conformational preferences of the ring system nih.gov.

Modulation of Substituent Electronics : While delocalization is not present in the saturated core, it can exist within an attached substituent (e.g., a phenyl or vinyl group). The octahydropentalene scaffold can influence this delocalization. Steric hindrance between the substituent and the bicyclic frame can force the substituent to twist, reducing the overlap of its p-orbitals and thereby altering its electronic delocalization and properties.

Inductive Effects : Substituents on the octahydropentalene framework can exert inductive effects that are transmitted through the sigma-bond network, affecting the electron density and reactivity at other positions in the molecule. The rigid nature of the skeleton ensures that these effects are transmitted in a predictable manner based on the substituent's position.

The table below summarizes how the structural features of the octahydropentalene core impact the electronic properties of its derivatives.

| Structural Feature of Core | Consequence for Derivatives | Example of Electronic Effect |

| Rigid Bicyclic Scaffold | Fixed spatial orientation of substituents. | Conformational control over reaction stereoselectivity nih.gov. |

| Saturated σ-Framework | No inherent π-delocalization. | Electronic effects are transmitted via induction through single bonds. |

| Steric Profile | Can force attached unsaturated groups to rotate. | Twisting of a conjugated substituent can disrupt its π-orbital overlap, altering its electronic and optical properties. |

In essence, the octahydropentalene unit acts as a structural foundation. It provides no delocalization itself but, in its derivatives, it precisely positions functional groups in three-dimensional space, thereby controlling how the electronic properties of those groups are expressed and interact with their environment.

Computational Chemistry and Theoretical Studies on Octahydropentalene

Quantum Mechanical (QM) Approaches for Energetic and Electronic Properties

Quantum mechanics serves as the fundamental framework for describing the behavior of electrons within molecules. While exact solutions to the Schrödinger equation are not feasible for polyatomic systems like octahydropentalene, approximate methods, including ab initio and semi-empirical calculations, provide deep insights into molecular structure and reactivity. researchgate.net These approaches are vital for elucidating the three-dimensional structures, relative energies of isomers (cis- and trans-octahydropentalene), and the energy barriers separating different conformations.

Density Functional Theory (DFT) has emerged as a predominant quantum mechanical method in computational chemistry, offering a favorable balance between accuracy and computational expense. DFT is based on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are determined by its electron density. This method is widely used to study the electronic structure and molecular properties of various isomers. neuroquantology.com

For octahydropentalene, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* and 6-311G*, are employed to perform geometry optimizations and determine the minimum possible energy of the molecule. atlantis-press.comneuroquantology.comresearchgate.net These calculations help in understanding the stability of different isomers by comparing their thermodynamic parameters, including enthalpy, internal energy, and Gibbs free energy. neuroquantology.com Studies have shown that for bicyclo[3.3.0]octane isomers, the cis configuration is more stable than the trans configuration. atlantis-press.com The energy difference is primarily attributed to the significant ring strain in the trans isomer, which forces the two fused five-membered rings into less favorable conformations.

Table 1: Calculated Geometrical Parameters for Cis-Octahydropentalene This table presents a selection of optimized geometrical parameters for cis-octahydropentalene calculated at the B3LYP/6-311G level of theory.*

| Parameter | Bond/Atoms | Value |

| Bond Length | C1-C2 | 1.55 Å |

| C2-C3 | 1.56 Å | |

| C1-C5 | 1.54 Å | |

| Bond Angle | ∠C1-C2-C3 | 105.25° |

| ∠C2-C1-C5 | 101.99° | |

| Dihedral Angle | C5-C4-C3-C2 | 28.90° |

| Data sourced from computational studies on cyclooctene (B146475) isomers. researchgate.net |

Computational methods are instrumental in determining the energetics of chemical reactions, including the calculation of bond dissociation energies (BDEs) and the energy barriers of reaction pathways. scispace.comnih.govescholarship.org For instance, theoretical calculations can map the potential energy surface connecting the cis and trans isomers of octahydropentalene, allowing for the characterization of the transition state and the determination of the activation energy for isomerization.

In broader studies of pentalene (B1231599) systems and related strained molecules, computational approaches like multiconfigurational self-consistent field theory (CASSCF) and second-order perturbation theory (CASPT2), alongside DFT, have been used to investigate complex isomerization reactions. scispace.com For example, the isomerization of N8 cubane (B1203433) to an N8 structure analogous to pentalene was studied, revealing transition states with moderately high energy barriers (10–20 kcal/mol) for most steps. scispace.com These calculations are crucial for predicting the feasibility and kinetics of chemical transformations. datapdf.com For example, the activation energy for the thermal decomposition of a high-density fuel with a structure similar to octahydropentalene was determined to be 248.5 kJ mol⁻¹. datapdf.com

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dokumen.pub A smaller gap generally suggests higher reactivity. dokumen.pub

For pentalene derivatives, computational studies have shown that the HOMO-LUMO gap can be tuned by introducing substituents or extending the π-system. nih.govacs.org For example, in a study of azapentalene derivatives, the calculated HOMO-LUMO energy gaps varied with different substituents, with values ranging from 2.98 eV to 3.31 eV. acs.org Time-dependent DFT (TD-DFT) calculations can be used to assign electronic transitions observed in UV-vis spectra, such as the HOMO → LUMO transition, which often corresponds to the lowest energy absorption band. dokumen.pubacs.org These analyses are vital for designing molecules with specific optical and electronic properties. acs.org

Table 2: Calculated HOMO-LUMO Gaps for Substituted Azapentalene Derivatives This table shows the impact of different substituents on the calculated electronic properties of a 2-azapentalene core.

| Compound/Substituent | HOMO (eV) | LUMO (eV) | ΔE_gap (eV) |

| Parent Azapentalene (3) | -5.73 | -2.42 | 3.31 |

| Triphenyl Substituted (23) | -5.87 | -2.80 | 3.07 |

| TIPS-ethynyl Substituted (25) | -5.92 | -2.86 | 3.06 |

| TIPS-ethynyl Substituted (26) | -5.91 | -2.92 | 2.99 |

| Data adapted from a study on Hafner's Azapentalenes. acs.org |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

The conformational landscape of octahydropentalene is complex due to the flexibility of its two fused five-membered rings. cis-Octahydropentalene, in particular, exhibits significant conformational mobility, a characteristic inherited from the pseudorotation of cyclopentane (B165970) rings. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the time-dependent behavior of molecules, including these conformational changes. nih.gov

MD simulations can map the conformational energy landscape, identifying stable conformers and the pathways for interconversion between them. For cis-octahydropentalene, computational studies have identified the double envelope (cEE) forms as the most stable conformations, with envelope-half-chair (cEHC) and double half-chair (cHCHC) conformers being higher in energy. The energy barriers between these conformers are typically low, allowing for rapid interconversion at room temperature, a behavior described as fluxional. MD simulations can also be used to study how the octahydropentalene scaffold interacts with other molecules, such as in biological systems, by refining docking poses and analyzing intermolecular interactions over time. nih.gov

Aromaticity Descriptors and Ring Current Models Applied to Pentalene Derivatives

The parent pentalene is a classic example of an 8π antiaromatic hydrocarbon. acs.orgmdpi.com Its properties are governed by this electronic character, leading to high reactivity. mdpi.com Computational chemistry offers various descriptors to quantify the aromaticity or antiaromaticity of cyclic molecules. These are often based on magnetic, geometric, or electronic criteria. rsc.org

One common magnetic criterion is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. mdpi.com Positive NICS values typically indicate antiaromaticity, while negative values suggest aromaticity. mdpi.com For pentalene derivatives like dibenzopentalene, NICS calculations show positive values for the five-membered rings and negative values for the six-membered rings, indicating localized antiaromatic and aromatic character, respectively. mdpi.com

Other advanced methods include the calculation of magnetically induced ring currents. rsc.orgnih.gov Ab initio calculations can produce maps of π-current density, which visualize the flow of electrons under an external magnetic field. nih.gov Paratropic (paramagnetic) ring currents are a signature of antiaromaticity, whereas diatropic (diamagnetic) currents signify aromaticity. mdpi.comnih.gov These models have been applied to pentalene and its heterocyclic BN-analogues, demonstrating a full range of tropicity that can be tuned by varying charge and substitution patterns. nih.gov Geometric descriptors like the Harmonic Oscillator Model of Aromaticity (HOMA) and electronic descriptors like the Aromatic Fluctuation Index (FLU) are also used to assess the degree of bond length equalization, another hallmark of aromaticity. acs.orgrsc.org

Computational Design and Prediction of Reactivity and Stability

Theoretical calculations are a cornerstone of modern molecular design, enabling the prediction of reactivity and stability for yet-to-be-synthesized molecules. scispace.comnih.gov By modifying the pentalene core—for example, through substitution, benzoannulation, or the introduction of heteroatoms—its electronic properties can be systematically tuned. nih.govacs.org

Computational studies guide these efforts by predicting how specific modifications will affect properties like the HOMO-LUMO gap, redox potentials, and aromatic character. nih.govacs.org For instance, research has shown that fusing aromatic rings to the pentalene core or adding electron-donating/withdrawing groups can alter the antiaromatic character and the band gap. acs.orgrsc.org Computational design principles have been suggested for creating extended hybrid systems incorporating pentalene isosteres with desired magnetic and optoelectronic properties. nih.gov This predictive power accelerates the discovery of novel functional materials based on the pentalene framework, helping to identify stable derivatives that are synthetically accessible. acs.org

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including the bicyclo[3.3.0]octane framework of octahydropentalene.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the octahydropentalene skeleton. The chemical shifts (δ) are highly sensitive to the electronic environment and spatial arrangement of the nuclei. For the parent cis-bicyclo[3.3.0]octane, the fused ring system results in a congested ¹H NMR spectrum due to similar chemical environments of the methylene protons. However, ¹³C NMR provides a clearer picture with distinct signals for the different carbon atoms.

In substituted octahydropentalenes, the chemical shifts are significantly influenced by the nature and stereochemistry of the substituents. Analysis of these shifts, when compared to the parent compound, allows for the determination of the substituent's position and relative orientation. For instance, the ¹³C NMR chemical shifts of phenyl-substituted cis-bicyclo[3.3.0]octane isomers show distinct variations that are critical for their identification oup.com. A comparison of calculated and observed chemical shifts for various isomers aids in confirming their structures oup.com.

Table 1: Representative ¹³C NMR Chemical Shifts for cis-Bicyclo[3.3.0]octane Derivatives

This table is interactive. Click on the headers to sort the data.

| Carbon Position | cis-Bicyclo[3.3.0]octane¹ | 1-Phenyl-cis-bicyclo[3.3.0]octane² | exo-2-Phenyl-cis-bicyclo[3.3.0]octane² |

|---|---|---|---|

| C1 | 44.1 | 58.1 | 44.5 |

| C2 | 26.8 | 36.3 | 53.9 |

| C3 | 34.0 | 26.9 | 42.4 |

| C4 | 34.0 | 34.2 | 34.4 |

| C5 | 44.1 | 42.9 | 43.1 |

| C6 | 26.8 | 26.9 | 26.5 |

| C7 | 34.0 | 34.2 | 34.5 |

| C8 | 26.8 | 36.3 | 25.4 |

¹Data for the parent compound in CDCl₃. ²Data for phenyl-substituted derivatives, assignments may be subject to specific isomeric configurations. oup.com

Due to the complex and often overlapping signals in one-dimensional spectra of bicyclic systems, multi-dimensional NMR techniques are essential for unambiguous structural and stereochemical assignments. ruc.dk

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded hydrogen atoms through the carbon skeleton. This is fundamental in assigning protons within the fused five-membered rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a powerful method to assign specific protons to their corresponding carbons. publish.csiro.au

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). publish.csiro.auresearchgate.net It is crucial for connecting different spin systems and for positioning substituents and quaternary carbons that lack direct proton attachments.